molecular formula C8H11BrN2 B2688383 3-Bromo-1-cyclopentyl-1H-pyrazole CAS No. 1354704-70-3

3-Bromo-1-cyclopentyl-1H-pyrazole

Cat. No.: B2688383
CAS No.: 1354704-70-3
M. Wt: 215.094
InChI Key: UXCZGGAGFUPOOZ-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the third position and a cyclopentyl group at the first position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced species .

Scientific Research Applications

3-Bromo-1-cyclopentyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-cyclopentyl-1H-pyrazole is unique due to the presence of both a bromine atom and a cyclopentyl group, which confer specific reactivity and binding properties. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-bromo-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCZGGAGFUPOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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